molecular formula C6H4BrFN2O B13660040 5-Bromo-6-fluoronicotinamide

5-Bromo-6-fluoronicotinamide

Cat. No.: B13660040
M. Wt: 219.01 g/mol
InChI Key: SHOPKRDFLNKHEE-UHFFFAOYSA-N
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Description

5-Bromo-6-fluoronicotinamide is an organic compound with the molecular formula C₆H₄BrFN₂O It is a derivative of nicotinamide, where the hydrogen atoms at positions 5 and 6 on the pyridine ring are replaced by bromine and fluorine atoms, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-fluoronicotinamide typically involves the halogenation of nicotinamide derivatives. One common method is the bromination of 6-fluoronicotinamide using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at low temperatures to prevent over-bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product while minimizing the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-fluoronicotinamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted nicotinamide derivatives, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 5-Bromo-6-fluoronicotinamide involves its interaction with specific molecular targets. For instance, as an HDAC inhibitor, it binds to the active site of the enzyme, preventing the deacetylation of histone proteins. This leads to changes in gene expression and can induce cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoronicotinamide: Similar in structure but lacks the bromine atom.

    6-Bromonicotinamide: Similar in structure but lacks the fluorine atom.

    5-Bromo-6-chloronicotinamide: Another halogenated derivative with chlorine instead of fluorine.

Uniqueness

5-Bromo-6-fluoronicotinamide is unique due to the presence of both bromine and fluorine atoms, which confer distinct electronic and steric properties. These modifications can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and material science .

Properties

Molecular Formula

C6H4BrFN2O

Molecular Weight

219.01 g/mol

IUPAC Name

5-bromo-6-fluoropyridine-3-carboxamide

InChI

InChI=1S/C6H4BrFN2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11)

InChI Key

SHOPKRDFLNKHEE-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Br)F)C(=O)N

Origin of Product

United States

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